1-benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine or ammonia.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Oxan-4-ylmethyl Substitution:
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazin-2-one ring, potentially converting it to a hydroxyl group.
Substitution: The benzyl and oxan-4-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Chemistry: It is employed in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl and oxan-4-ylmethyl groups contribute to the compound’s binding affinity and specificity. The piperazine ring can modulate the pharmacokinetic properties, enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A structurally related compound with a piperidone ring instead of piperazin-2-one.
1-Benzyl-4-hydroxypiperidine: Features a hydroxyl group instead of the oxan-4-ylmethyl group.
1-Benzyl-4-oxopiperidine: Similar structure but with an oxopiperidine ring.
Uniqueness: 1-Benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one is unique due to the presence of both the benzyl and oxan-4-ylmethyl groups, which provide distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-(oxan-4-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17-14-18(12-16-6-10-21-11-7-16)8-9-19(17)13-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEXICIHRKEMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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